1H-Benzotriazole, 1-(5-methyl-1,3,4-oxadiazol-2-ylmethyl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]-6-nitro-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzotriazole core substituted with a nitro group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]-6-nitro-1H-1,2,3-benzotriazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Oxadiazole to Benzotriazole: The oxadiazole moiety is then linked to the benzotriazole core through a methoxy bridge.
Nitration: The final step involves the nitration of the benzotriazole ring to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]-6-nitro-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products:
Scientific Research Applications
1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]-6-nitro-1H-1,2,3-benzotriazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of high-energy materials and as a component in organic electronics.
Biological Research: It is used as a probe to study various biological processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]-6-nitro-1H-1,2,3-benzotriazole involves:
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms, affecting their chemical properties and applications.
Benzotriazole Derivatives: Compounds with different substituents on the benzotriazole ring, which can alter their reactivity and biological activity.
Uniqueness: 1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]-6-nitro-1H-1,2,3-benzotriazole is unique due to the combination of the oxadiazole and benzotriazole rings, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C10H8N6O4 |
---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
2-methyl-5-[(6-nitrobenzotriazol-1-yl)oxymethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8N6O4/c1-6-11-13-10(20-6)5-19-15-9-4-7(16(17)18)2-3-8(9)12-14-15/h2-4H,5H2,1H3 |
InChI Key |
MBGIKZZLUGEJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.